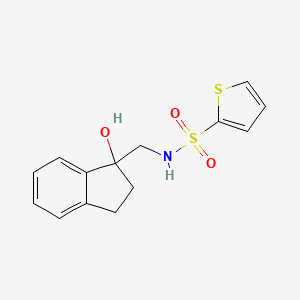

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of an indene moiety, a thiophene ring, and a sulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

Attachment of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.

Introduction of the Sulfonamide Group: The sulfonamide group is typically introduced through the reaction of a sulfonyl chloride with an amine, forming the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various substituents on the thiophene ring.

Wissenschaftliche Forschungsanwendungen

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with biological targets in novel ways.

Materials Science: The compound’s structural features make it a candidate for use in organic electronics or as a building block for advanced materials.

Biological Studies: Its interactions with enzymes or receptors can be studied to understand its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The indene moiety may interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzene-2-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)pyridine-2-sulfonamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which can impart different electronic properties compared to benzene or pyridine analogs. This can influence its reactivity and interactions with biological targets, making it a compound of interest for further study.

Biologische Aktivität

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure combining an indene moiety with a thiophene ring, which contributes to its biological activity. The molecular formula is C16H17NO2S, and it is characterized by the following structural components:

| Component | Structure Description |

|---|---|

| Indene Moiety | A bicyclic structure that enhances biological interaction |

| Hydroxy Group | Potential site for hydrogen bonding and reactivity |

| Thiophene Ring | Contributes to electron delocalization and stability |

| Sulfonamide Group | Known for antibacterial properties |

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial activity against various bacterial strains. It exhibits selective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for specific strains such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 | Biofilm inhibition through metabolic disruption |

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial cells. The compound may inhibit critical pathways involved in protein synthesis and nucleic acid production, leading to bactericidal effects . Additionally, it has shown moderate-to-good antibiofilm activity against MRSA, indicating its potential in treating biofilm-associated infections .

Case Studies

Case Study 1: Antibacterial Efficacy Against MRSA

In a controlled study evaluating the efficacy of various sulfonamides, this compound demonstrated significant antibacterial effects against MRSA biofilms. The study reported an MBIC (minimum biofilm inhibitory concentration) of approximately 62.216 μg/mL, showcasing its potential as a therapeutic agent against resistant strains .

Case Study 2: Structure-Activity Relationship (SAR)

A recent investigation into the structure–activity relationship of thiophene derivatives revealed that modifications in the sulfonamide group significantly influence antimicrobial potency. The presence of the hydroxy group was found to enhance solubility and improve interaction with bacterial targets . This study emphasizes the importance of structural features in optimizing the biological activity of similar compounds.

Future Directions

Given its promising biological activity, further research is warranted to explore:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : Elucidating specific molecular targets and pathways affected by the compound.

- Formulation Development : Investigating delivery methods that enhance bioavailability and therapeutic efficacy.

Eigenschaften

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S2/c16-14(8-7-11-4-1-2-5-12(11)14)10-15-20(17,18)13-6-3-9-19-13/h1-6,9,15-16H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSZUOJBRQJGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.